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Compound of Interest

Compound Name: 2-Isopropoxy-5-methylaniline

Cat. No.: B7824645

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Isopropoxy-5-methylaniline. Due to the limited availability of experimental spectroscopic data
in public domains, this document focuses on predicted spectroscopic values for Infrared (IR),
Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it outlines
detailed, generalized experimental protocols for the spectroscopic analysis of aniline
derivatives, offering a practical framework for researchers. This guide is intended to serve as a
valuable resource for the characterization of 2-Isopropoxy-5-methylaniline and related
compounds in research and development settings.

Introduction

2-Isopropoxy-5-methylaniline is an aromatic amine with potential applications in medicinal
chemistry and materials science. Accurate spectroscopic characterization is fundamental to
confirming its molecular structure, assessing its purity, and understanding its chemical
behavior. This guide addresses the current gap in publicly available experimental spectroscopic
data by presenting high-quality predicted data and standardized analytical protocols.

Predicted Spectroscopic Data
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Experimental spectroscopic data for 2-lsopropoxy-5-methylaniline (CAS: 69676-24-0) and its
hydrochloride salt (CAS: 1190021-87-4) are not readily available in public spectral databases.
The following tables summarize the predicted spectroscopic data obtained from computational
models and spectral prediction tools.

Predicted *H and **C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule. The predicted *H and 3C NMR chemical shifts for
2-Isopropoxy-5-methylaniline are presented in Table 1 and Table 2, respectively. These
predictions were generated using online NMR prediction tools.

Table 1: Predicted *H NMR Spectral Data for 2-lsopropoxy-5-methylaniline

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~6.7-6.9 Multiplet 3H Aromatic protons

~4.5 Septet 1H -OCH(CHs)2

~3.5 Broad Singlet 2H -NH:z

~2.2 Singlet 3H Ar-CHs

~1.3 Doublet 6H -OCH(CHs)2

Table 2: Predicted 3C NMR Spectral Data for 2-Isopropoxy-5-methylaniline
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Chemical Shift (ppm) Assighment
~145 C-O

~135 C-N

~130 Aromatic C-CHs
~120 Aromatic CH
~115 Aromatic CH
~110 Aromatic CH
~70 -OCH(CHs)2
~22 -OCH(CHs)2
~20 Ar-CHs

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 2-lsopropoxy-5-methylaniline are listed in

Table 3.

Table 3: Predicted IR Absorption Bands for 2-lIsopropoxy-5-methylaniline

Functional Group

Wavenumber (cm~—2) Intensity .

Assignment
3450-3300 Medium N-H stretch (Amine)
3100-3000 Medium C-H stretch (Aromatic)
2980-2850 Strong C-H stretch (Aliphatic)
1620-1580 Strong C=C stretch (Aromatic)
1520-1480 Strong N-H bend (Amine)
1250-1200 Strong C-O stretch (Aryl ether)
1100-1000 Strong C-O stretch (Isopropyl ether)
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Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule. The predicted major fragments for 2-Isopropoxy-5-methylaniline under
electron ionization (EI) are presented in Table 4.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Isopropoxy-5-methylaniline

m/z Predicted Fragment lon
165 [M]* (Molecular lon)

150 [M - CHs]*

122 [M - C3H7]*

107 [M - CsH70]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aniline derivatives,
which can be adapted for 2-Isopropoxy-5-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds). The choice of solvent should be based on the
sample's solubility. Add a small amount of a reference standard, such as tetramethylsilane
(TMS), if the solvent does not contain one.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Acquire a *H NMR spectrum, ensuring an adequate number of scans to achieve a good
signal-to-noise ratio.

o Acquire a 133C NMR spectrum. Due to the lower natural abundance of 13C, a greater

number of scans will be required.
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o If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in
structural elucidation.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and determine the
chemical shifts relative to the reference standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For liquids: Place a drop of the neat liquid between two salt plates (e.g., KBr, NaCl) to form
a thin film.

o For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry
KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be
prepared by grinding the solid with a mulling agent (e.g., Nujol).

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~*. Acquire a
background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/mulling
agent to subtract from the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent (e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g.,
Electron lonization - El, Electrospray lonization - ESI). For aniline derivatives, Gas
Chromatography-Mass Spectrometry (GC-MS) with an EIl source is common.

o Data Acquisition:
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o If using GC-MS, inject the sample onto a GC column to separate it from any impurities
before it enters the mass spectrometer.

o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

+ Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
the fragmentation pattern to gain structural information and confirm the identity of the

compound.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a compound like 2-
Isopropoxy-5-methylaniline is illustrated in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 2-lsopropoxy-5-methylaniline.
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Conclusion

This technical guide provides essential predicted spectroscopic data and standardized
experimental protocols for the analysis of 2-Isopropoxy-5-methylaniline. While experimental
data remains to be publicly documented, the information presented herein offers a robust
starting point for researchers and professionals in the fields of chemistry and drug
development. The provided workflows and data tables are designed to facilitate the
unambiguous characterization of this and structurally related molecules.

» To cite this document: BenchChem. [Spectroscopic Analysis of 2-Isopropoxy-5-methylaniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7824645#spectroscopic-data-of-2-isopropoxy-5-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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